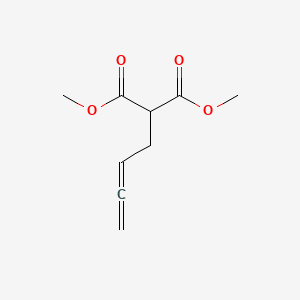
Propanedioic acid, 2,3-butadienyl-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, 2,3-butadienyl-, dimethyl ester is an organic compound with the molecular formula C₉H₁₂O₄. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by a 2,3-butadienyl group and two methyl ester groups. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 2,3-butadienyl-, dimethyl ester typically involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction can be represented as follows:
Propanedioic acid+2MethanolH+Propanedioic acid, 2,3-butadienyl-, dimethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, 2,3-butadienyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and ethers, depending on the nucleophile used.
Scientific Research Applications
Propanedioic acid, 2,3-butadienyl-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, 2,3-butadienyl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical reactions. The 2,3-butadienyl group can interact with enzymes and other proteins, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Propanedioic acid, dimethyl ester:
Propanedioic acid, 2-(3-methyl-2-buten-1-yl)-, dimethyl ester: A similar compound with a different alkyl group attached to the propanedioic acid.
Uniqueness
Propanedioic acid, 2,3-butadienyl-, dimethyl ester is unique due to the presence of the 2,3-butadienyl group, which imparts distinct reactivity and properties compared to other esters of propanedioic acid. This structural feature makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
100747-44-2 |
|---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
InChI |
InChI=1S/C9H12O4/c1-4-5-6-7(8(10)12-2)9(11)13-3/h5,7H,1,6H2,2-3H3 |
InChI Key |
IHZSJTUVMXFRPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC=C=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















